2-(2-bromoethyl)-4-fluoro-1-nitrobenzene
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Overview
Description
2-(2-Bromoethyl)-4-fluoro-1-nitrobenzene: is an organic compound that belongs to the class of aromatic nitro compounds It features a benzene ring substituted with a nitro group, a fluoro group, and a bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromoethyl)-4-fluoro-1-nitrobenzene typically involves the following steps:
Bromination: The bromoethyl group can be introduced by reacting the nitro compound with ethylene dibromide in the presence of a Lewis acid catalyst such as aluminum bromide.
Fluorination: The fluorine atom is introduced via halogen exchange reactions, often using a fluorinating agent like potassium fluoride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromoethyl group. Common reagents include sodium azide, potassium cyanide, and amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The bromoethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products:
Amino Derivatives: Reduction of the nitro group yields 2-(2-bromoethyl)-4-fluoroaniline.
Carboxylic Acids: Oxidation of the bromoethyl group yields 4-fluoro-2-nitrobenzoic acid.
Scientific Research Applications
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent: Employed in various organic reactions to introduce functional groups.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(2-bromoethyl)-4-fluoro-1-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent.
Comparison with Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of a benzene ring.
2-Bromoethylbenzene: Lacks the nitro and fluoro substituents, making it less reactive in certain reactions.
4-Fluoro-2-nitrotoluene: Similar but lacks the bromoethyl group, affecting its reactivity and applications.
Uniqueness: 2-(2-Bromoethyl)-4-fluoro-1-nitrobenzene is unique due to the combination of its substituents, which confer specific reactivity patterns and make it a versatile intermediate in organic synthesis. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (bromoethyl) groups allows for a wide range of chemical transformations.
Properties
CAS No. |
2228326-31-4 |
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Molecular Formula |
C8H7BrFNO2 |
Molecular Weight |
248 |
Purity |
95 |
Origin of Product |
United States |
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